

An In-depth Technical Guide to the Physicochemical Properties of Bisphenol C

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Compound of Interest

Compound Name: *Bisphenol C*

Cat. No.: *B080822*

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Introduction

Bisphenol C (BPC), identified by CAS number 79-97-0, is an organic compound belonging to the bisphenol family.^{[1][2]} Its chemical structure, 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol, is closely related to the more widely known Bisphenol A (BPA).^[3] BPC is synthesized from two equivalents of o-cresol and one equivalent of acetone. This results in a core structure identical to BPA but with the addition of a methyl group on each phenolic ring, ortho to the hydroxyl group.^[4] This structural modification significantly influences its physicochemical properties and, consequently, its applications and biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Bisphenol C**. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for its application in synthesis, formulation, and toxicological studies. We will delve into its identity, physical and chemical properties, solubility profile, and spectral characteristics, providing both established data and field-proven insights into the methodologies used for their determination.

Chemical Identity and Molecular Structure

A clear understanding of the chemical identity and structure of **Bisphenol C** is fundamental to interpreting its properties and behavior.

Identifier	Value	Source
CAS Number	79-97-0	[1] [2]
IUPAC Name	4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol	[3]
Synonyms	2,2-Bis(4-hydroxy-3-methylphenyl)propane, 4,4'-Isopropylidenedi-o-cresol, 3,3'-Dimethylbisphenol A	[2] [3]
Molecular Formula	C ₁₇ H ₂₀ O ₂	[1] [3]
Molecular Weight	256.34 g/mol	[2] [3]
Chemical Structure		

Diagram 1: Chemical Structure of **Bisphenol C**

Caption: 2D structure of **Bisphenol C** (CAS 79-97-0).

Physicochemical Properties

A summary of the key physicochemical properties of **Bisphenol C** is presented below. These parameters are crucial for predicting its behavior in various experimental and environmental settings.

Property	Value	Source
Physical Form	White to off-white crystalline solid; needles from xylene.	[1] [3]
Melting Point	138-140 °C	[2] [5] [6]
Boiling Point	238-240 °C at 12 mmHg	[2] [5]
pKa	~10.45 (Predicted)	[5]
LogP (Octanol-Water Partition Coefficient)	4.11 at 20°C	[5]
Water Solubility	22 mg/L at 20°C	[5] [7]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. **Bisphenol C** is characterized by its low aqueous solubility and moderate solubility in organic solvents.

Aqueous Solubility

Bisphenol C is sparingly soluble in water, with a reported value of 22 mg/L at 20°C.[\[5\]](#)[\[7\]](#) This low solubility is attributed to the hydrophobic nature of the molecule, which is dominated by the two aromatic rings and the isopropylidene group. The presence of two polar hydroxyl groups allows for some interaction with water molecules, but this is insufficient to overcome the hydrophobicity of the carbon skeleton.

Solubility in Organic Solvents

Bisphenol C exhibits moderate to good solubility in a range of organic solvents. While extensive quantitative data for **Bisphenol C** is not readily available in the public domain, qualitative descriptions indicate it is "moderately soluble" in organic solvents and shows "almost transparency in Methanol".[\[1\]](#)[\[8\]](#)

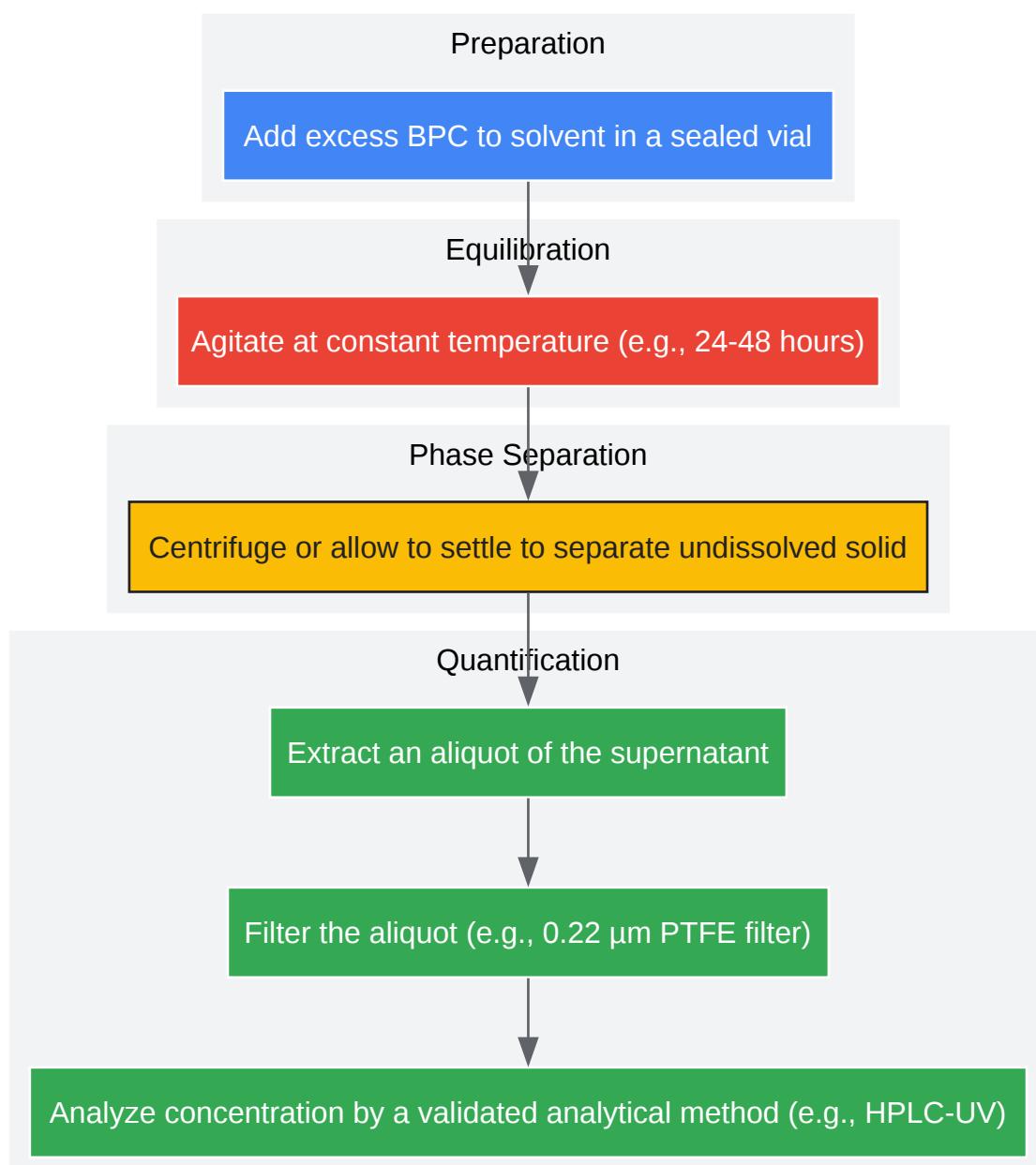
For a practical understanding, it is useful to consider the solubility of the structurally similar Bisphenol A, for which extensive data is available. BPA is known to be highly soluble in

alcohols, ethers, and ketones.^[9] Given the structural similarities, it is reasonable to infer that **Bisphenol C** will exhibit a similar solubility pattern, with good solubility in polar aprotic and protic organic solvents. The additional methyl groups on the phenolic rings of BPC may slightly increase its lipophilicity compared to BPA, potentially leading to enhanced solubility in less polar organic solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound. The principle involves agitating an excess of the solid compound in a solvent for a prolonged period to achieve equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Diagram 2: Workflow for Shake-Flask Solubility Determination



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Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol for Solubility Determination:

- Preparation of Saturated Solution: Add an excess amount of **Bisphenol C** to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

- Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to accelerate phase separation.
- Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
- Quantification: Analyze the concentration of **Bisphenol C** in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Data Reporting: The solubility is typically reported in units of mg/L or g/100 mL at the specified temperature.

Causality Behind Experimental Choices:

- Shake-Flask Method: This method is chosen for its simplicity and reliability in achieving thermodynamic equilibrium, which is essential for determining true solubility.
- HPLC-UV for Quantification: HPLC is a robust and widely used technique for the quantification of bisphenols.^{[10][11][12]} A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to ensure the phenolic hydroxyl groups are protonated.^[12] UV detection is suitable as the aromatic rings in **Bisphenol C** provide strong chromophores.

Spectral Properties

The spectral properties of **Bisphenol C** are indispensable for its identification and quantification.

UV-Vis Spectroscopy

In silico studies have reported a broad absorption band for **Bisphenol C** at approximately 252.34 nm. This absorption is attributed to the $\pi \rightarrow \pi^*$ electronic transitions within the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of **Bisphenol C** provides information about its functional groups. A representative IR spectrum is available from the NIST Chemistry WebBook.[\[13\]](#) The key expected absorption bands are:

- O-H Stretching: A broad band in the region of 3200-3600 cm^{-1} corresponding to the hydroxyl groups.
- C-H Stretching (Aromatic): Peaks typically appearing just above 3000 cm^{-1} .
- C-H Stretching (Aliphatic): Peaks typically appearing just below 3000 cm^{-1} for the methyl and isopropylidene groups.
- C=C Stretching (Aromatic): Sharp peaks in the region of 1500-1600 cm^{-1} .
- C-O Stretching: A strong band in the region of 1200-1300 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of **Bisphenol C**.

^1H NMR Spectroscopy:

A ^1H NMR spectrum for 2,2-Bis(4-hydroxy-3-methylphenyl)propane is available, providing experimental evidence for its structure.[\[14\]](#) The expected signals are:

- Hydroxyl Protons (-OH): A singlet that can appear over a wide chemical shift range, typically between 4-7 ppm, and its position can be concentration and solvent dependent.
- Aromatic Protons: Protons on the phenolic rings will appear in the aromatic region (typically 6.5-7.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets and multiplets) are expected.

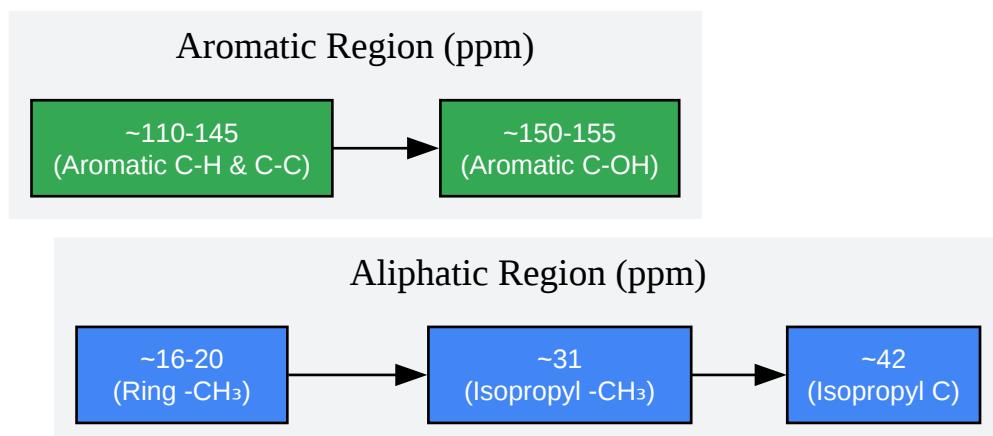
- Isopropylidene Protons (-C(CH₃)₂-): A sharp singlet in the aliphatic region, likely around 1.6 ppm, integrating to six protons.
- Methyl Protons (-CH₃ on the ring): A singlet in the aliphatic region, likely around 2.1-2.3 ppm, integrating to six protons.

¹³C NMR Spectroscopy:

While a publicly available ¹³C NMR spectrum for **Bisphenol C** was not identified, its chemical shifts can be reliably predicted based on its structure and comparison with related compounds like Bisphenol A. The expected signals are:

- Quaternary Carbon (Isopropylidene): A signal around 42 ppm.
- Methyl Carbons (Isopropylidene): A signal around 31 ppm.
- Methyl Carbons (on the ring): A signal around 16-20 ppm.
- Aromatic Carbons: A series of signals in the range of 110-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be the most downfield, likely around 150-155 ppm. The carbon attached to the isopropylidene group will also be downfield. The presence of the methyl groups will influence the chemical shifts of the adjacent aromatic carbons.

Diagram 3: Predicted ¹³C NMR Chemical Shift Regions for **Bisphenol C**



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Caption: Predicted ^{13}C NMR chemical shift regions for **Bisphenol C**.

Safety and Handling

Bisphenol C is classified as causing skin and eye irritation, and may cause respiratory irritation.^[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the fundamental physicochemical properties of **Bisphenol C**. A thorough understanding of these properties, including its chemical identity, solubility, and spectral characteristics, is essential for its effective and safe use in research and development. The experimental protocols and the rationale behind the choice of analytical methods presented here offer a practical framework for scientists working with this and similar compounds. While there are still opportunities for further characterization, particularly in obtaining more extensive quantitative solubility data in organic solvents, the information compiled in this guide serves as a robust foundation for future studies and applications of **Bisphenol C**.

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